N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide
Description
The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide (CAS: 874127-97-6, molecular formula: C₂₀H₂₅NO₇S) is a benzamide derivative featuring a 3,4,5-trimethoxy-substituted aromatic ring linked to two distinct moieties:
Properties
Molecular Formula |
C20H25NO6S2 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3,4,5-trimethoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide |
InChI |
InChI=1S/C20H25NO6S2/c1-13-5-7-28-18(13)11-21(15-6-8-29(23,24)12-15)20(22)14-9-16(25-2)19(27-4)17(10-14)26-3/h5,7,9-10,15H,6,8,11-12H2,1-4H3 |
InChI Key |
XLDYTSAKGJUQFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the dioxidotetrahydrothiophenyl and trimethoxyphenyl groups through various substitution reactions. Common reagents used in these reactions include thionyl chloride, methoxybenzene, and thiophene derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the synthesis process, allowing for the production of significant quantities of the compound for research and application purposes .
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxidotetrahydrothiophenyl group to its corresponding thiol or sulfide forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or sulfides .
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 3,4,5-Trimethoxybenzamide Core
Compounds with Sulfone or Thiophene Moieties
Table 2: Sulfone- and Thiophene-Containing Analogues
Key Observations:
- Thiophene derivatives (e.g., 3-methylthiophen-2-yl) contribute to lipophilicity , influencing membrane permeability and pharmacokinetics .
Analytical Characterization:
Implications for Drug Discovery
- Pharmacological Potential: The target compound’s combination of sulfone and thiophene groups may optimize target selectivity and metabolic stability compared to simpler benzamides (e.g., ) .
- SAR Insights :
- Electron-donating methoxy groups enhance aromatic ring interactions.
- Bulky substituents (e.g., tetrahydrothiophene sulfone) may limit off-target effects.
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by the presence of a tetrahydrothiophene ring and multiple methoxy groups. The molecular formula is with a molecular weight of 387.5 g/mol. Its IUPAC name reflects its complex structure, which includes functional groups that contribute to its biological properties.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 387.5 g/mol |
| Functional Groups | Tetrahydrothiophene, methoxy groups, benzamide |
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens.
Anticancer Potential
Research has explored the compound's anticancer activity, particularly its effects on specific cancer cell lines. In vitro studies have demonstrated that the compound can inhibit cell proliferation in breast cancer and leukemia cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell growth and apoptosis .
Enzyme Inhibition
The compound's interaction with biological targets is of particular interest. Studies suggest that it may act as an inhibitor of diacylglycerol acyltransferase 2 (DGAT2), an enzyme implicated in lipid metabolism and associated with various metabolic disorders. Inhibition of DGAT2 could provide therapeutic benefits in conditions such as obesity and diabetes .
Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of several compounds including this compound, researchers found that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests its potential as an alternative treatment option in antimicrobial therapy.
Study 2: Anticancer Activity
A study published in a peer-reviewed journal assessed the anticancer properties of various benzamide derivatives. Among them, this compound showed promising results in inhibiting the growth of MCF-7 breast cancer cells with an IC50 value indicating effective potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
